5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide
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Overview
Description
5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide is a chemical compound with the molecular formula C8H12N4S. It is known for its unique structure, which includes a pyrazole ring substituted with amino, cyano, and carbothioamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as 4-cyano-3-(2-methylpropyl)pyrazole-5-thiol, with an amine source like ammonia or an amine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives .
Scientific Research Applications
5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide shares structural similarities with other pyrazole derivatives, such as:
- 5-Amino-4-cyano-1H-pyrazole-1-carbothioamide
- 4-Cyano-N-(2-methylpropyl)-1H-pyrazole-1-carbothioamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
828245-59-6 |
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Molecular Formula |
C9H13N5S |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
5-amino-4-cyano-N-(2-methylpropyl)pyrazole-1-carbothioamide |
InChI |
InChI=1S/C9H13N5S/c1-6(2)4-12-9(15)14-8(11)7(3-10)5-13-14/h5-6H,4,11H2,1-2H3,(H,12,15) |
InChI Key |
OPBZQHPEHWWNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)N1C(=C(C=N1)C#N)N |
Origin of Product |
United States |
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